molecular formula C7H15NO3 B1463103 2-(Piperidin-1-yl)acetic acid hydrate CAS No. 478920-83-1

2-(Piperidin-1-yl)acetic acid hydrate

Cat. No.: B1463103
CAS No.: 478920-83-1
M. Wt: 161.2 g/mol
InChI Key: PZUMIQBMSVIMDN-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C7H15NO3. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)acetic acid hydrate typically involves the reaction of piperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the chloroacetic acid, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the final compound in its hydrated form .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)acetic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-yl)acetic acid hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)acetic acid hydrate involves its interaction with various molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen.

    Piperidine-4-carboxylic acid: A carboxylic acid derivative of piperidine

Uniqueness

2-(Piperidin-1-yl)acetic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and its hydrophilic nature due to the acetic acid moiety make it versatile in various applications compared to other piperidine derivatives .

Properties

IUPAC Name

2-piperidin-1-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMIQBMSVIMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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